molecular formula C16H11NO4S2 B11710769 4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid

4-{5-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzoic acid

Cat. No.: B11710769
M. Wt: 345.4 g/mol
InChI Key: SAARDBICRTYIIQ-MDWZMJQESA-N
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Description

4-(5-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound belonging to the class of benzoic acids. This compound is characterized by its unique structure, which includes a furan ring, a thiazolidinone moiety, and a benzoic acid group. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities .

Preparation Methods

The synthesis of 4-(5-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves multiple steps, typically starting with the preparation of the furan and thiazolidinone intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(5-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as an antimicrobial and anticancer agent due to its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 4-(5-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with various molecular targets, including enzymes and receptors. It may inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. The specific pathways involved depend on the biological context and the target organism .

Comparison with Similar Compounds

Similar compounds to 4-(5-{[(5E)-3-METHYL-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID include other benzoic acid derivatives and furan-containing compounds. These compounds share structural similarities but may differ in their biological activities and mechanisms of action. For example, compounds like 4-{5-[(Z)-(2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]FURAN-2-YL}BENZOIC ACID have been studied for their antimicrobial properties .

Properties

Molecular Formula

C16H11NO4S2

Molecular Weight

345.4 g/mol

IUPAC Name

4-[5-[(E)-(3-methyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C16H11NO4S2/c1-17-14(18)13(23-16(17)22)8-11-6-7-12(21-11)9-2-4-10(5-3-9)15(19)20/h2-8H,1H3,(H,19,20)/b13-8+

InChI Key

SAARDBICRTYIIQ-MDWZMJQESA-N

Isomeric SMILES

CN1C(=O)/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)C(=O)O)SC1=S

Origin of Product

United States

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